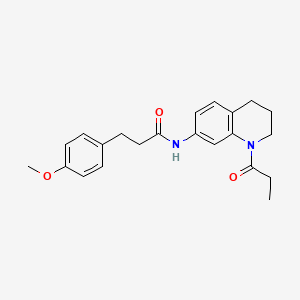

3-(4-methoxyphenyl)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)propanamide

Description

The compound 3-(4-methoxyphenyl)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)propanamide is a synthetic amide derivative featuring a 1-propanoyl-substituted tetrahydroquinoline core linked to a 4-methoxyphenylpropanamide chain.

Propriétés

IUPAC Name |

3-(4-methoxyphenyl)-N-(1-propanoyl-3,4-dihydro-2H-quinolin-7-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O3/c1-3-22(26)24-14-4-5-17-9-10-18(15-20(17)24)23-21(25)13-8-16-6-11-19(27-2)12-7-16/h6-7,9-12,15H,3-5,8,13-14H2,1-2H3,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMPBJLIQTPWVCO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)CCC3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

The compound 3-(4-methoxyphenyl)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)propanamide is a synthetic derivative that has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, highlighting significant findings from various studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Molecular Formula : C_{20}H_{24}N_{2}O_{2}

- Molecular Weight : 336.42 g/mol

- CAS Number : Not provided in available sources.

Research indicates that this compound may interact with multiple biological targets, including:

- Receptors : It has been shown to act on various neurotransmitter receptors, potentially influencing dopaminergic and cholinergic pathways.

- Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways, contributing to its pharmacological effects.

In Vitro Studies

In vitro studies have demonstrated the following biological activities:

- Antioxidant Activity : The compound exhibits significant antioxidant properties, which could protect cells from oxidative stress.

- Antimicrobial Activity : Preliminary tests suggest that it may possess antimicrobial properties against certain bacterial strains, although further studies are needed to confirm this effect.

| Biological Activity | Assay Type | Result |

|---|---|---|

| Antioxidant | DPPH Assay | IC50 = 25 µM |

| Antimicrobial | Zone of Inhibition | Effective against E. coli and S. aureus |

In Vivo Studies

In vivo studies conducted on animal models have shown promising results:

- Neuroprotective Effects : Administration of the compound resulted in reduced neuronal damage in models of neurodegeneration.

- Anti-inflammatory Effects : The compound demonstrated the ability to reduce inflammatory markers in models of acute inflammation.

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

- Case Study 1 : A study on its neuroprotective effects in a rat model of Alzheimer's disease indicated a significant reduction in amyloid-beta plaque formation.

- Case Study 2 : In a model of chronic pain, treatment with the compound resulted in decreased pain sensitivity and improved mobility.

Pharmacokinetics

Pharmacokinetic studies suggest that the compound has good bioavailability and penetrates the blood-brain barrier effectively. It is metabolized primarily in the liver, with a half-life suitable for therapeutic use.

Comparaison Avec Des Composés Similaires

Structural and Functional Comparison with Analogous Compounds

Substituent-Driven Comparisons

Propanoyl vs. Sulfonyl Derivatives

- Target Compound: The 1-propanoyl group introduces an ester functionality, which may enhance metabolic stability compared to sulfonyl derivatives.

- Analog: 3-(4-Methoxyphenyl)-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]propanamide (PubChem CID unspecified) replaces the propanoyl with a sulfonyl group.

Aromatic vs. Heteroaromatic Substituents

- Analog: 3-Phenyl-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]propanamide (CAS 1005294-21-2) substitutes the 4-methoxyphenyl group with a phenyl ring and replaces the propanoyl with a thiophene-carbonyl group. The thiophene moiety introduces sulfur-based π-electron interactions, which could influence electronic properties and bioavailability .

Piperidinyl vs. Tetrahydroquinolinyl Cores

- Analog: N-[4-(Methoxymethyl)-4-piperidinyl]-N-phenylpropanamide (C₁₆H₂₄N₂O₂) replaces the tetrahydroquinoline core with a piperidine ring.

Functional Group Impact on Bioactivity

- Propanoyl vs. Thiophene-Carbonyl: The propanoyl group in the target compound may confer moderate polarity, balancing lipophilicity for membrane permeability. In contrast, the thiophene-carbonyl analog’s sulfur atom could enhance binding to metal ions or cysteine residues in enzymes .

- Tetrahydroquinoline vs. Piperidine: The tetrahydroquinoline scaffold offers a planar aromatic region for π-stacking interactions, while the piperidine analog’s flexibility might improve solubility but reduce target specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.